molecular formula C15H7ClN2O6 B5884072 2-chloro-5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

2-chloro-5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Cat. No. B5884072
M. Wt: 346.68 g/mol
InChI Key: ITLJICJUYWXNPU-UHFFFAOYSA-N
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Description

2-chloro-5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, N-(2-chloro-5-(4-nitro-2-oxo-1,3-dihydroisoindol-2-yl)phenyl)acetamide, and is a member of the isoindoline family of compounds.

Mechanism of Action

The mechanism of action of 2-chloro-5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is not fully understood. However, it is believed to act by interfering with the DNA synthesis and cell division processes in cancer cells, leading to their death. It also has anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2-chloro-5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid in lab experiments include its potent antitumor and anti-inflammatory properties, as well as its ability to inhibit the growth of various cancer cell lines. However, its limitations include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-chloro-5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid. One area of research could focus on optimizing its synthesis method to make it more efficient and cost-effective. Another direction could be to investigate its potential as a drug candidate for the treatment of various cancers and inflammatory diseases. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects.

Synthesis Methods

The synthesis of 2-chloro-5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid involves the reaction of 2-chloro-5-nitrobenzoic acid with phthalic anhydride in the presence of sulfuric acid. The resulting compound is then treated with acetic anhydride to form the final product.

Scientific Research Applications

2-chloro-5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid has been studied for its potential applications in various scientific fields. In particular, it has been investigated for its antitumor, anti-inflammatory, and antimicrobial properties.

properties

IUPAC Name

2-chloro-5-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7ClN2O6/c16-10-5-4-7(6-9(10)15(21)22)17-13(19)8-2-1-3-11(18(23)24)12(8)14(17)20/h1-6H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLJICJUYWXNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-5-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

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